molecular formula C19H18N4O2S B2598946 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide CAS No. 1788560-90-6

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2598946
CAS No.: 1788560-90-6
M. Wt: 366.44
InChI Key: DBQQCKPXBCEALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide is a complex synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates multiple pharmacophores, including a 4-phenylthiazole core, a pyridin-3-ylamino group, and a tetrahydrofuran-3-carboxamide linkage. This specific arrangement is designed to mimic the structure-activity relationships observed in other bioactive molecules . Compounds featuring the N-(4-phenylthiazol-2-yl) carboxamide scaffold have demonstrated notable biological activities in scientific studies. Research on structurally related analogs has shown that the presence of specific substituents on the aromatic rings can strongly influence their efficacy, particularly in inhibiting pathogenic targets . The inclusion of both thiazole and pyridine heterocycles is a common strategy in drug discovery, as these motifs are frequently found in molecules with a broad spectrum of biological activities, including antibacterial and potential antiviral properties . The mechanism of action for such compounds is often linked to their ability to interact with biological targets through hydrogen bonding and π–π stacking interactions, leading to inhibitory effects on specific enzymes or protein-protein interactions . This makes them valuable as biochemical probes for investigating disease pathways. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this compound with the care and adherence to safety protocols appropriate for laboratory chemicals.

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-18(14-7-9-25-11-14)21-15-5-3-13(4-6-15)17-12-26-19(23-17)22-16-2-1-8-20-10-16/h1-6,8,10,12,14H,7,9,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQQCKPXBCEALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring through a cyclization reaction between a thiourea derivative and a haloketone. The pyridine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the tetrahydrofuran carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound .

Chemical Reactions Analysis

Amide Bond Formation

The amide bond between the tetrahydrofuran-3-carboxylic acid and the phenyl-thiazole fragment is formed using coupling agents. Two primary methods are evident from the literature:

Method A: DCC Coupling

  • Reagents : DCC (1.0 mmol), DIPEA (0.137 mL)

  • Solvent : DCE (10 mL)

  • Conditions : Stirred at room temperature for 16–18 hours

  • Yield : Up to 51% after purification by PTLC .

Method B: HATU Coupling

  • Reagents : HATU (149 mg), DIPEA (0.137 mL)

  • Solvent : DMF (50 mL)

  • Conditions : Stirred at room temperature for 2 hours

  • Yield : 20 mg crude product, purified via chiral HPLC .

Reaction Parameter Method A Method B
Coupling AgentDCCHATU
BaseDIPEADIPEA
SolventDCEDMF
Reaction Time16–18 h2 h
Yield51%Crude (20 mg)

Hydrogenation for Deprotection

If a benzyl ester intermediate is used during synthesis, deprotection to the carboxylic acid involves catalytic hydrogenation:

  • Catalyst : Pd/C (0.97 mmol)

  • Conditions : Hydrogen gas, ethanol solvent, 20°C for 18 hours .

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) for thiazolidin-4-one derivatives .

  • Preparative TLC (PTLC) : Used to isolate amide products after coupling reactions .

Key Analytical Data

1H NMR Characterization (from analogous compounds):

  • Tetrahydrofuran-3-carboxamide : δ 12.40 (br s, 1H), 3.84–3.59 (m, 4H), 3.00 (m, 1H), 2.08–1.92 (m, 1H) .

  • Thiazole-phenyl amide : δ 8.19 (s, 1H), 7.75–7.60 (m, 1H), 4.39 (d, J=14.1 Hz, 0.5H) .

Mass Spectrometry :

  • ESI-MS : [M+H]+ peaks typically observed (e.g., 483.4 for a related amide) .

Research Findings and Challenges

  • Yield Optimization : Lower yields (e.g., 20 mg) in some coupling reactions suggest sensitivity to reaction conditions, such as solvent choice (DCE vs. DMF) .

  • Chiral Separation : Preparative chiral HPLC is critical for enantiomerically pure products .

  • Catalyst Selection : PPG (polypropylene glycol) outperforms PEG in thiazolidin-4-one synthesis, enhancing reaction efficiency .

This synthesis strategy combines well-established coupling methods with tailored purification techniques, reflecting a balance between efficiency and selectivity in targeting the desired compound.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. Thiazole derivatives, including those similar to N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide, have been evaluated for their efficacy against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Studies indicate that thiazole-bearing compounds exhibit significant cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). One thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Some studies suggest that these compounds may act on tyrosine kinase receptors, similar to established anticancer drugs like gefitinib .
Cancer Cell Line Compound IC50 Value (μM) Reference
MCF-7Thiazole-Pyridine Hybrid5.71
HepG2Thiazole Derivative25
PC3Thiazole Compound12

Anticonvulsant Properties

Recent research has highlighted the anticonvulsant potential of thiazole derivatives. The compound under discussion has been linked to the following findings:

  • Efficacy in Seizure Models : Various thiazole derivatives have been tested in animal models for their ability to prevent seizures induced by chemical agents like pentylenetetrazol (PTZ). Some analogues have shown effective protection rates ranging from 33% to 100% in these models .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications on the thiazole ring significantly influence the anticonvulsant activity. Substituents such as halogens on the phenyl ring enhance efficacy, suggesting a pathway for optimizing future derivatives .

Antibacterial Activity

The antibacterial properties of thiazole derivatives are also noteworthy:

  • Broad-Spectrum Efficacy : Compounds similar to this compound have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. One study reported a minimum inhibitory concentration (MIC) of 31.25 µg/mL against certain pathogens, indicating substantial antibacterial activity .
Bacterial Strain Compound MIC (µg/mL) Reference
Staphylococcus aureusThiazole Derivative31.25
Escherichia coliThiazole Analog62.50

Clinical Trials and Research Findings

Several studies have focused on the clinical implications of thiazole derivatives:

  • Anticancer Trials : A study involving a series of thiazole-based compounds demonstrated significant antitumor activity in preclinical models, leading to further exploration in clinical settings for breast and liver cancers.
  • Anticonvulsant Research : Research published in peer-reviewed journals has detailed the synthesis and testing of new thiazolidinone derivatives, showing enhanced anticonvulsant properties compared to traditional medications like ethosuximide.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Knoevenagel Condensation : This reaction is often employed to form carbon-carbon bonds between aromatic systems.
  • Heterocyclization Reactions : These reactions help form the thiazole ring, which is crucial for the biological activity of the compound.

Mechanism of Action

The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biochemical pathways, such as those involved in cell proliferation or inflammation .

Comparison with Similar Compounds

Table 1: Key Differences Between Target Compound and Molecules (2013) Derivatives

Compound Molecular Weight Key Functional Groups Solubility Profile Synthesis Yield
Target Compound ~428 g/mol Thiazole, pyridin-3-ylamino, tetrahydrofuran-3-carboxamide Moderate (amide + ether) N/A
10d 548.2 Thiazole, 4-(trifluoromethyl)phenylureido, piperazine-ester Low (CF₃, ester) 93.4%
10e 548.2 Thiazole, 3-(trifluoromethyl)phenylureido, piperazine-ester Low (CF₃, ester) 92.0%
10f 514.2 Thiazole, 3-chlorophenylureido, piperazine-ester Moderate (Cl, ester) 89.1%

Key Findings :

  • Structural Differences: The target compound replaces the ureido-piperazine-ester chain in 10d–10f with a tetrahydrofuran carboxamide.
  • Solubility : The carboxamide and tetrahydrofuran groups in the target compound likely enhance aqueous solubility compared to the lipophilic trifluoromethyl and ester groups in 10d–10e .
  • Synthetic Efficiency : While 10d–10f exhibit high yields (89–93%), the target compound’s synthesis may face challenges due to steric hindrance from the tetrahydrofuran ring.

Comparison with Patent-Disclosed Chinolin Derivatives (2019)

A 2019 patent describes compounds like N-(4-(6-(benzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid, which, despite structural dissimilarity, share aromatic and heterocyclic motifs with the target compound .

Table 2: Target Compound vs. Patent Chinolin Derivatives

Feature Target Compound Patent Chinolin Derivatives
Core Structure Thiazole-phenyl Chinolin (quinoline) backbone
Key Substituents Pyridin-3-ylamino, tetrahydrofuran Pyridyloxy, cyano, piperidinyliden-acetamid
Molecular Weight ~428 g/mol >600 g/mol
Putative Target Kinases (inferred) Topoisomerases/kinases (speculative)

Key Findings :

  • Size and Complexity : The patent compounds are larger and more rigid, which may enhance binding affinity but reduce bioavailability.
  • Functional Groups : The target compound’s tetrahydrofuran carboxamide offers a balance of polarity and rigidity absent in the patent examples, which rely on extended aromatic systems.

Biological Activity

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Pyridin-3-ylamino : A pyridine ring substituted with an amino group.
  • Thiazol-4-yl : A thiazole ring that contributes to the compound's biological properties.
  • Phenyl : A phenyl group that enhances the hydrophobic character.
  • Tetrahydrofuran : A cyclic ether that may influence solubility and biological interactions.

The molecular formula is C17H19N3O2SC_{17}H_{19}N_3O_2S, with a molecular weight of approximately 343.41 g/mol.

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Aryl Hydrocarbon Receptor (AhR) Agonism : Compounds in this class have been identified as AhR agonists, which play a crucial role in mediating responses to environmental toxins and regulating immune responses .
  • Anticancer Activity : The thiazole and pyridine moieties are known to interact with various cellular pathways involved in cancer proliferation and survival, making them potential candidates for anticancer drug development .
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a related compound in vitro against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 μM across different cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation and modulation of cell cycle regulators.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). This suggests a broad spectrum of activity that warrants further exploration in clinical settings .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50/MIC ValuesReference
This compoundAnticancer5 - 15 µM
Related Thiazole DerivativeAntimicrobialS. aureus: 32 µg/mL; E. coli: 64 µg/mL
Pyridine-based CompoundAhR AgonistNot specified

Q & A

Q. What are the recommended synthetic routes for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1: Prepare the thiazole core by reacting substituted amines with thiourea derivatives under reflux in acetonitrile or ethanol (see analogous procedures in ).
  • Step 2: Couple the thiazole intermediate with tetrahydrofuran-3-carboxamide using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous DMF or THF.
  • Optimization: Microwave-assisted synthesis (e.g., 100–120°C for 10–30 min) can improve yield and reduce side products, as demonstrated in similar carboxamide syntheses .
    Key Consideration: Monitor reaction progress via TLC or HPLC to optimize stoichiometry and solvent polarity.

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR: Confirm the presence of pyridine (δ ~8.5–9.0 ppm), thiazole (δ ~7.0–7.5 ppm), and tetrahydrofuran protons (δ ~3.5–4.0 ppm). Compare with reference spectra of structurally related compounds (e.g., ).
  • HPLC-MS: Assess purity (≥98%) and molecular weight using high-resolution mass spectrometry (HRMS-FAB) .
  • X-ray Crystallography: If crystalline, resolve the 3D structure to confirm stereochemistry (analogous to ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the thiazole and tetrahydrofuran moieties?

Methodological Answer:

  • Systematic Substitution: Replace the pyridin-3-yl group with other heterocycles (e.g., pyrimidine or triazole) and evaluate changes in bioactivity using assays like HDAC6 inhibition (as in ) or receptor binding (e.g., M1 muscarinic receptor modulation in ).
  • Functional Group Analysis: Introduce electron-withdrawing (e.g., -CF3) or electron-donating groups (e.g., -OCH3) to the phenyl ring to study effects on lipophilicity and target engagement .
  • Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like HDAC6 or kinase domains .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate Force Fields: Adjust parameters in molecular dynamics simulations to account for solvent effects (e.g., DMSO vs. aqueous buffers) and protonation states of ionizable groups.
  • Experimental Validation: Perform dose-response assays (e.g., IC50 determination) under standardized conditions to rule out assay-specific artifacts .
  • Meta-Analysis: Compare data across multiple studies (e.g., vs. 15) to identify consensus trends in substituent effects.

Q. How can researchers identify potential off-target interactions for this compound?

Methodological Answer:

  • Proteome-Screening: Use affinity chromatography with immobilized compound to pull down binding partners from cell lysates, followed by LC-MS/MS identification.
  • Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition of non-target kinases, as done for dasatinib analogs ().
  • Cryo-EM/SPR: Resolve binding modes to secondary targets (e.g., GPCRs) using structural biology techniques .

Data Analysis and Reproducibility

Q. What are the common pitfalls in interpreting NMR and mass spectrometry data for this class of compounds?

Methodological Answer:

  • NMR Artifacts: Assign peaks cautiously—amide protons may exhibit broadening due to slow exchange, and residual solvents (e.g., DMSO-d6) can obscure signals ().
  • MS Adducts: Differentiate between [M+H]+ and [M+Na]+ ions using isotopic patterns. For halogenated analogs (e.g., ), monitor for in-source fragmentation.
  • Reproducibility: Standardize sample preparation (e.g., drying under high vacuum to remove solvent traces) .

Q. How should researchers address batch-to-batch variability in compound purity?

Methodological Answer:

  • Quality Control: Implement orthogonal methods (HPLC, NMR, elemental analysis) for each batch. For example, ≥98% HPLC purity with a C18 column (MeCN/H2O gradient) is critical for pharmacological studies ().
  • Storage Conditions: Store at -20°C under argon to prevent degradation ().

Mechanistic and Target Identification Studies

Q. What in vitro assays are suitable for elucidating the mechanism of action of this compound?

Methodological Answer:

  • Enzyme Inhibition: Use fluorogenic substrates (e.g., HDAC6 substrate in ) to measure activity in cell-free systems.
  • Cellular Assays: Perform Western blotting for downstream biomarkers (e.g., acetylated α-tubulin for HDAC6 inhibition) .
  • Kinetic Studies: Determine inhibition constants (Ki) via Lineweaver-Burk plots for competitive/non-competitive mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.